4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
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Overview
Description
4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is a compound that has garnered significant interest in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the formation of the pyrrolopyridine core, followed by functionalization to introduce the aminoethyl and benzamide groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to streamline the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions
4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the aminoethyl group, potentially leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrrolopyridine core or the benzamide group, resulting in different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets, particularly FGFRs. By binding to these receptors, the compound inhibits their activity, thereby blocking downstream signaling pathways that promote cell proliferation, migration, and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancers driven by FGFR signaling .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core and exhibit similar biological activities, particularly as kinase inhibitors.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds have a different core structure but also show potential as therapeutic agents in various diseases.
3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-one derivatives: These derivatives are known for their inhibitory activity against specific kinases and have been studied for their potential in treating inflammatory diseases.
Uniqueness
4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide stands out due to its potent inhibitory activity against FGFRs and its ability to modulate multiple signaling pathways involved in cancer progression. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15/h2-10H,17H2,1H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVBXQAYBIJXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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